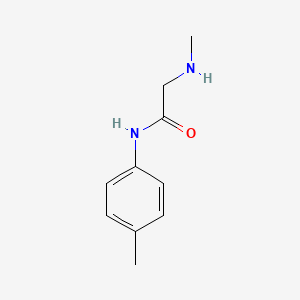

2-(methylamino)-N-(4-methylphenyl)acetamide

Description

Stereochemistry

The α-carbon (CH₂) adjacent to the carbonyl lacks a chiral center due to two identical hydrogen atoms. Thus, no stereoisomers exist for this compound. Conformational flexibility arises from rotation around the C-N (amide) and C-C (methylamino) bonds, but these do not constitute distinct stereochemical forms.

Tautomerism

While acetamides generally exhibit keto-enol tautomerism, the absence of an α-hydrogen in this derivative (replaced by a methylamino group) precludes enolization. However, amide-imidic acid tautomerism remains a theoretical possibility (Figure 2):

$$

\text{Amide form: } \text{CH}2\text{NHCH}3-\text{C}(=\text{O})-\text{NH-C}6\text{H}4\text{CH}3 \leftrightarrow \text{Imidic acid form: } \text{CH}2\text{NHCH}3-\text{C}(=\text{NH})-\text{O}-\text{C}6\text{H}4\text{CH}3

$$

This equilibrium is heavily favored toward the amide form due to the stability of the carbonyl group. No experimental evidence of tautomerism has been reported for this compound.

Comparative Analysis of Related Acetanilide Derivatives

Table 2: Structural and Molecular Comparisons

Key Observations:

Substituent Effects :

Electronic Effects :

Structural Analogues :

This comparative analysis underscores how subtle changes in substituent position and size modulate physicochemical properties in acetanilide derivatives.

Figure 1: Structural Diagram

$$

\text{this compound}

$$

(Insert hand-drawn or computational structure highlighting functional groups.)

Figure 2: Proposed Tautomeric Forms

$$

\text{Amide} \leftrightarrow \text{Imidic Acid}

$$

(Illustrate equilibrium with arrows and structural shifts.)

Propriétés

IUPAC Name |

2-(methylamino)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368407 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-17-7 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The compound 2-(methylamino)-N-(4-methylphenyl)acetamide, also known as Mephedrone or 4-MMC, is a β-ketoamphetamine that falls under the category of synthetic cathinones. These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations.

Mode of Action

Mephedrone interacts with its targets in the central nervous system, inducing hallucinations and stimulating the mind. This interaction results in changes in the user’s perception, mood, and consciousness.

Biochemical Pathways

It is known that synthetic cathinones like mephedrone can affect various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.

Pharmacokinetics

It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications. The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively.

Result of Action

The molecular and cellular effects of Mephedrone’s action include stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations. These effects can lead to changes in the user’s perception, mood, and consciousness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mephedrone. For example, the compound’s solubility in water and other polar solvents can affect its bioavailability and distribution in the body. Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Activité Biologique

2-(Methylamino)-N-(4-methylphenyl)acetamide, also known as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C10H13N2O

- CAS Number: 1172726-20-3

- Molecular Weight: 177.23 g/mol

This compound features a methylamino group attached to an acetamide backbone, which is further substituted by a para-methylphenyl group. The structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through the inhibition of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

Key Mechanisms:

- MAO Inhibition: Studies have shown that compounds similar to this compound exhibit significant MAO-A inhibitory activity, leading to increased levels of serotonin and norepinephrine in the brain. This mechanism is crucial for antidepressant effects .

- Neuroprotective Effects: By modulating neurotransmitter levels, this compound may also exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Antidepressant Activity:

Dose (mg/kg) Immobility Duration (s) % Decrease in Immobility 15 67.48 ± 2.0 28.07 30 49.73 ± 2.0 46.98 60 68.02 ± 3.0 27.49 - Antimicrobial Activity:

-

Anti-inflammatory Potential:

- The structural similarity to other known anti-inflammatory agents suggests that it may also exhibit anti-inflammatory properties through similar biochemical pathways .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to or including this compound:

- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of phenylacetamides for their MAO inhibitory activity, identifying several potent derivatives that could serve as leads for antidepressant drug development .

- Another investigation focused on the structure-activity relationship (SAR) of related compounds showed that modifications at the para position significantly influenced MAO-A inhibition potency .

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Methylamino)-N-(4-methylphenyl)acetamide has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the acetamide structure can enhance selectivity and potency against specific cancer types, including breast cancer cells (MDA-MB-231) .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For example, it has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .

Pharmacology

In pharmacological studies, this compound has been investigated for:

- Neuropharmacological Effects : Its structural similarity to other psychoactive compounds suggests potential applications in neuropharmacology. Preliminary studies indicate that it may interact with neurotransmitter systems, although further research is necessary to elucidate these mechanisms.

- Anti-inflammatory Properties : Some derivatives have been tested for anti-inflammatory activity, showing potential in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MDA-MB-231 | |

| Enzyme Inhibition | Inhibition of CA IX | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

A study published in 2021 evaluated the anticancer properties of modified acetamides, including this compound. The results indicated significant cytotoxicity against MDA-MB-231 cells with IC50 values in the low micromolar range. The selectivity index was notably high compared to normal breast cell lines, suggesting a promising therapeutic window.

Case Study 2: Enzyme Inhibition

In another investigation focused on CA IX inhibition, researchers synthesized various derivatives of this compound. Compound modifications led to enhanced binding affinity and selectivity for CA IX over other isoforms (e.g., CA II). The most potent derivative exhibited an IC50 value of 0.011 µM against CA IX .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group in the target compound enhances nucleophilicity compared to electron-withdrawing substituents like -N₃ (azido) or -CCl₃ (trichloro). For instance, 2-azido derivatives are more reactive in Huisgen cycloadditions due to the azido group’s electrophilic nature , whereas trichloroacetamides exhibit distinct solid-state geometries influenced by Cl···Cl interactions .

- Aromatic Ring Modifications : Replacing the 4-methylphenyl group with a 4-fluorophenyl (as in 2-azido-N-(4-fluorophenyl)acetamide) alters crystal packing due to fluorine’s smaller size and higher electronegativity . Similarly, pyridinyl substituents (e.g., in SARS-CoV-2 inhibitors) enable π-stacking and hydrogen bonding with enzymatic active sites .

Key Observations :

- Receptor Binding: Melatonergic ligands (e.g., Compound 16) with ethylamino linkers show enhanced water solubility compared to the target compound, suggesting that chain elongation and polar groups improve pharmacokinetics .

- Enzymatic Inhibition : Pyridine-containing acetamides (e.g., 5RGX) demonstrate strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142, highlighting the importance of heteroaromatic substituents . The absence of a pyridine ring in the target compound may limit similar efficacy but could reduce off-target toxicity.

Méthodes De Préparation

Detailed Procedure (Adapted from Related Analogues):

- Starting materials: 2-(methylamino)acetic acid or its ester derivative and 4-methyl aniline (p-toluidine).

- Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.

- Base: N-methylmorpholine (NMM) or triethylamine (TEA).

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF).

- Reaction conditions: Stirring at room temperature or mild heating.

- Work-up: Washing with aqueous solutions such as 10% citric acid, saturated sodium bicarbonate, and brine to remove impurities.

- Yield: Moderate to good (approximately 50-60% for similar compounds).

This method was successfully applied to synthesize related compounds with various amines, including methylamine derivatives, yielding the target amides as colorless solids with good purity confirmed by NMR and mass spectrometry.

Nucleophilic Substitution Using 2-Chloro-N-(4-methylphenyl)acetamide

Another approach involves nucleophilic substitution on 2-chloro-N-(4-methylphenyl)acetamide by methylamine or its salts.

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Purification: Products are typically purified by recrystallization or column chromatography.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and elemental analysis.

- Yields and purity: Dependent on reaction conditions, reagent stoichiometry, and work-up procedures.

Q & A

Q. What are the established synthetic routes for 2-(methylamino)-N-(4-methylphenyl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-chloroacetamide derivatives with methylamine under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions. Solvent choice (e.g., DMF or THF) and catalyst use (e.g., triethylamine) are critical for optimizing yield . Evidence from multi-step syntheses of analogous acetamides shows yields ranging from 2% to 30%, highlighting the need for stepwise purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the methylamino and aryl substituents. For example, the methylamino group shows a singlet near δ 2.8 ppm, while the 4-methylphenyl group exhibits aromatic signals at δ 6.8–7.2 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .

Q. How should researchers assess solubility and stability for in vitro studies?

Solubility can be determined via UV-Vis spectrophotometry in solvents like DMSO or PBS. For instance, structurally similar acetamides show solubilities >61.3 µg/mL in DMSO . Stability studies (e.g., at -20°C vs. room temperature) should include periodic HPLC checks over weeks to monitor degradation .

Advanced Research Questions

Q. How can synthetic yields be improved while avoiding byproducts like N-alkylated derivatives?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to prevent undesired alkylation .

- Flow chemistry : Enhances reproducibility and scalability, as demonstrated in multi-step acetamide syntheses .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or receptor binding may arise from impurity profiles or assay conditions. Recommended steps:

- Reproduce assays with rigorously purified batches (e.g., via recrystallization).

- Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .

- Cross-reference structural analogs : For example, N-(4-chlorophenyl)acetamide derivatives show activity trends dependent on substituent electronegativity .

Q. What computational tools are effective for predicting structure-activity relationships (SAR)?

- DFT calculations : Model electronic effects of substituents (e.g., methyl vs. chloro groups) on binding pocket interactions.

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes or GPCRs). Validate predictions with mutagenesis studies .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for off-target effects?

- Multi-concentration screening : Test 10–12 concentrations across a 3-log range to capture full dose-response curves.

- Counter-screening assays : Include unrelated targets (e.g., kinases or ion channels) to identify non-specific binding .

- Statistical rigor : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition modes .

Q. What protocols mitigate batch-to-batch variability in pharmacological studies?

- Strict QC criteria : Require ≥98% purity (HPLC), confirmed by ¹H NMR and elemental analysis.

- Standardized storage : Store aliquots at -20°C under inert gas (argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.